2,2-diphenyl-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide
Description
This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 1-(propan-2-yl)-1H-pyrazol-3-yl group. The oxadiazole ring is further linked to a diphenylacetamide moiety via an N-acetamide bridge. The design incorporates hybrid heterocyclic systems, a strategy often employed to enhance binding affinity and metabolic stability in drug discovery .
Properties
IUPAC Name |
2,2-diphenyl-N-[5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-15(2)27-14-13-18(26-27)21-24-25-22(29-21)23-20(28)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,19H,1-2H3,(H,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTWMJGPUBYXEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-diketone under acidic conditions.
Formation of the oxadiazole ring: This involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative.
Coupling with diphenylacetamide: The final step involves coupling the oxadiazole derivative with diphenylacetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,2-diphenyl-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole and oxadiazole scaffolds exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to act as selective inhibitors of cyclooxygenase-2 (COX-2) and demonstrate cytotoxic effects against various cancer cell lines. In particular, compounds similar to 2,2-diphenyl-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide have displayed promising results against human cancer cell lines such as MCF7 and A375 with IC50 values indicating potent activity (IC50 values ranging from 1.88 to 4.20 µM) .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Compound A | MCF7 | 1.88 |
| Compound B | A375 | 4.20 |
| Compound C | HepG2 | 3.25 |
Anti-inflammatory Properties
The pyrazole moiety is recognized for its anti-inflammatory properties. Studies have revealed that compounds with this structure can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases. The incorporation of the oxadiazole ring further enhances the biological activity of these compounds .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Biological Assays
Biological assays are crucial for evaluating the efficacy of synthesized compounds. For example, the disc diffusion method has been used to assess antimicrobial activity against various pathogens. The results indicate that compounds derived from the same scaffold as this compound exhibit significant antibacterial and antifungal activities .
Computational Studies
Computational docking studies have provided insights into the binding interactions of this compound with target proteins. These studies help in predicting the biological activity and optimizing the structure for enhanced efficacy .
Mechanism of Action
The mechanism of action of 2,2-diphenyl-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide involves its interaction with specific molecular targets. The pyrazole and oxadiazole rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Structural Analogues of 1,3,4-Oxadiazole Derivatives
The following table summarizes key structural and functional differences between the target compound and its analogues:
Key Structural Differences and Implications
Core Heterocycles: The target compound and BJ49859 share the oxadiazole-pyrazole core, but BJ49859 incorporates a methanesulfonyl-piperidine group instead of diphenylacetamide, likely altering solubility and target selectivity .
Substituent Effects: Diphenylacetamide in the target compound may increase lipophilicity, favoring blood-brain barrier penetration, whereas sulfanyl bridges (e.g., RDJ) could improve metabolic stability .
Biological Activity Trends: Thioether-linked oxadiazoles (e.g., 2a/2b) show antimicrobial effects, while arylthio derivatives () target SIRT2, highlighting substituent-driven activity .
Research Findings and Functional Insights
Biological Activity
2,2-Diphenyl-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure comprising a diphenyl moiety, a pyrazole ring, and an oxadiazole group. This structural diversity is believed to contribute to its varied biological activities.
Research indicates that compounds containing pyrazole and oxadiazole moieties often exhibit significant biological activities due to their ability to interact with various biological targets. The proposed mechanisms include:
- Inhibition of COX Enzymes : Similar compounds have been shown to selectively inhibit cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects .
- Induction of Apoptosis : Some derivatives have been reported to activate apoptotic pathways in cancer cells by upregulating p53 and caspase activity .
Anticancer Activity
A variety of studies have assessed the anticancer properties of similar pyrazole and oxadiazole derivatives. The following table summarizes findings from relevant studies:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF7 | TBD | Apoptosis induction |
| 1-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole | A549 | 0.07 | Autophagy induction |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | A549 | 26 | Growth inhibition |
Note: TBD indicates that specific IC50 values for the compound were not provided in the available literature.
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has been documented extensively. For instance:
- A derivative with a similar oxadiazole structure exhibited an IC50 value of 0.31 µM against COX-2, demonstrating potent anti-inflammatory effects comparable to established drugs like aspirin .
Case Studies
Several case studies highlight the therapeutic potential of compounds similar to this compound:
- Study on COX Inhibition : A series of oxadiazole derivatives showed promising anti-inflammatory activity through selective COX inhibition in animal models. The lead compound demonstrated significant reduction in carrageenan-induced edema .
- Cancer Cell Line Studies : Research involving various cancer cell lines (e.g., MCF7 and A549) indicated that certain pyrazole derivatives induced apoptosis effectively while sparing normal cells .
Q & A
Q. Key Parameters :
- Solvent polarity (e.g., tert-BuOH/H₂O mixtures).
- Catalyst loading (10 mol% Cu(OAc)₂).
- Reaction time (6–8 hours for cycloadditions).
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Multi-Technique Verification is critical:
- IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1670–1682 cm⁻¹, NH stretches at ~3260–3300 cm⁻¹) .
- NMR Analysis :
- ¹H NMR : Look for diagnostic peaks like triazole protons (δ ~8.36 ppm), aromatic protons (δ ~7.20–8.61 ppm), and NH signals (δ ~10.79–11.02 ppm).
- ¹³C NMR : Verify carbonyl carbons (δ ~165 ppm) and oxadiazole/pyrazole carbons (δ ~142–153 ppm) .
- HRMS : Match calculated and observed [M+H]⁺ values (e.g., 404.1359 vs. 404.1348) .
Advanced: What computational strategies can predict the biological activity of derivatives of this compound?
- PASS Program : Predicts biological activity spectra based on structural descriptors (e.g., antimicrobial, anticancer potential) .
- Molecular Docking : Simulate binding interactions with target proteins (e.g., enzymes like COX-2 or kinases). Use software like AutoDock Vina to assess binding affinity (ΔG values) and key residues involved .
- Quantum Chemical Calculations : Optimize geometries with Gaussian 09 at the B3LYP/6-31G* level to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Advanced: How do steric and electronic factors influence the reactivity of the pyrazole-oxadiazole hybrid in cross-coupling reactions?
- Steric Effects : Bulky substituents (e.g., diphenyl groups) hinder nucleophilic attacks on the oxadiazole ring, reducing reactivity in SNAr reactions.
- Electronic Effects : Electron-withdrawing groups (e.g., nitro on pyrazole) increase electrophilicity of the oxadiazole, facilitating nucleophilic substitution.
- Case Study : Nitro-substituted derivatives (e.g., compound 6b ) show altered NMR shifts (δ 8.61 ppm for aromatic protons) due to electron withdrawal, corroborating enhanced electrophilicity .
Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?
- Recrystallization : Use ethanol or pet-ether to remove unreacted starting materials. Yield improvements (≥70%) are achievable with slow cooling .
- Column Chromatography : For complex mixtures, use silica gel with hexane:ethyl acetate (gradient elution, 7:3 to 1:1). Monitor fractions via TLC .
- Extraction : Ethyl acetate/brine washes effectively separate organic products from aqueous byproducts .
Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts)?
- Variable Temperature (VT) NMR : Detect dynamic processes (e.g., rotamers) causing peak splitting.
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., aromatic protons at δ 7.40–7.55 ppm in 6b ) and confirm connectivity .
- Isotopic Labeling : Introduce deuterated analogs to simplify splitting patterns in crowded regions.
Basic: What are the critical parameters for optimizing cyclocondensation reactions involving pyrazole and oxadiazole moieties?
- Temperature Control : Room temperature for cycloadditions vs. reflux for cyclizations .
- Catalyst Selection : Cu(OAc)₂ for azide-alkyne cycloadditions vs. acid catalysts (e.g., TFA) for heterocycle formation .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
Advanced: How does the substitution pattern on the pyrazole ring affect the compound’s physicochemical properties?
- Electron-Donating Groups (e.g., -OCH₃) : Increase lipophilicity (logP >3.5) but reduce aqueous solubility.
- Electron-Withdrawing Groups (e.g., -NO₂) : Lower pKa of NH groups (e.g., from ~10.8 to ~11.0 in 6b ), enhancing hydrogen-bonding capacity .
- Steric Hindrance : Isopropyl groups on pyrazole (e.g., 82a ) reduce crystallization efficiency, requiring alternative solvents (e.g., CH₃CN) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
